molecular formula C22H23FN2O3S2 B6489083 5-fluoro-2-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide CAS No. 898452-65-8

5-fluoro-2-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide

Cat. No.: B6489083
CAS No.: 898452-65-8
M. Wt: 446.6 g/mol
InChI Key: PBEMKKAOSOHBBD-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide is a sulfonamide derivative characterized by a fluorinated benzene ring, a methoxy substituent, and a complex side chain containing tetrahydroisoquinoline and thiophene moieties. The structural complexity of this compound suggests possible interactions with biological targets via its sulfonamide group, aromatic systems, and heterocyclic substituents.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-5-fluoro-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O3S2/c1-28-20-9-8-18(23)13-22(20)30(26,27)24-14-19(21-7-4-12-29-21)25-11-10-16-5-2-3-6-17(16)15-25/h2-9,12-13,19,24H,10-11,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBEMKKAOSOHBBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

Compound Name/ID Key Substituents Functional Groups Heterocyclic Moieties Molecular Weight (g/mol)*
Target Compound 5-Fluoro, 2-methoxy, tetrahydroisoquinoline, thiophene-2-yl Sulfonamide, methoxy, amine Tetrahydroisoquinoline, thiophene ~493.5
5-(4,4-dimethyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-2-methoxy-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide 4,4-Dimethyl-1,1,3-trioxo-thiazolidine, 4-methoxybenzyl Sulfonamide, ketone, methoxy Thiazolidinone ~535.6
5-Bromo-N-[1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-yl]thiophene-2-sulfonamide 5-Bromo, 3-chlorobenzyl, triazole Sulfonamide, triazole Triazole, thiophene ~473.7
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones 4-X-phenylsulfonyl (X = H, Cl, Br), 2,4-difluorophenyl Sulfonyl, triazole-thione, fluorine Triazole ~450–530 (varies with X)

Notes:

  • The target compound’s tetrahydroisoquinoline moiety distinguishes it from triazole- or thiazolidinone-containing analogs. This bicyclic structure may enhance rigidity and influence receptor binding compared to monocyclic systems .
  • The thiophene group introduces aromatic sulfur, which can participate in π-π stacking or hydrophobic interactions, similar to bromine/chlorine substituents in other sulfonamides .

Bioactivity and Pharmacological Potential

While direct bioactivity data for the target compound are unavailable, insights can be drawn from related structures:

  • Triazole-Thione Sulfonamides (): These compounds exhibit antimicrobial and antifungal activity, attributed to the triazole-thione moiety’s ability to chelate metal ions in microbial enzymes .
  • Thiazolidinone Sulfonamides (): Known for anti-inflammatory and anticancer properties, likely due to thiazolidinone’s role in modulating COX-2 or kinase activity .
  • Brominated Thiophene Sulfonamides (): Bromine’s steric bulk and electronegativity may enhance binding to hydrophobic enzyme pockets, as seen in kinase inhibitors .

However, the 5-fluoro and methoxy groups could reduce blood-brain barrier permeability compared to non-polar analogs.

Computational and Crystallographic Insights

  • Crystallography Tools : Programs like SHELXL and Mercury () enable precise structural comparisons. For example, Mercury’s void visualization could assess the target compound’s packing efficiency compared to triazole derivatives .
  • Lumping Strategies (): Grouping the target compound with other sulfonamides based on shared functional groups (e.g., sulfonamide, fluorine) may streamline property prediction in drug design .

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